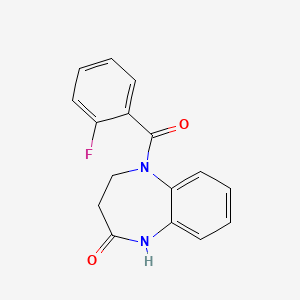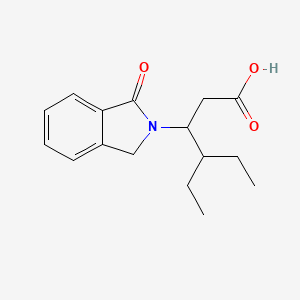![molecular formula C18H19NO7S B3160755 Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoate CAS No. 866144-34-5](/img/structure/B3160755.png)
Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoate
Overview
Description
Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoate (MBDP) is a synthetic compound that has been widely studied for its potential applications in scientific research and in laboratory experiments. This compound is a member of the benzodioxole family, and is composed of a benzene ring with two oxygen atoms attached. MBDP has been found to have a variety of biochemical and physiological effects, and has been studied for its potential to be used in drug development.
Scientific Research Applications
Polarized Molecular-Electronic Structures and Supramolecular Aggregation
Research has explored the molecular-electronic structures and supramolecular aggregation patterns in derivatives of 1,3-benzodioxole, highlighting their potential in materials science for developing novel molecular assemblies. These assemblies are characterized by intramolecular hydrogen bonds and exhibit polarized molecular-electronic structures, which could be leveraged in designing advanced materials with specific optical or electronic properties (Low et al., 2004).
Novel Synthetic Pathways and Chemical Transformations
Several studies have focused on the synthesis of novel compounds incorporating the 1,3-benzodioxol motif, demonstrating the versatility of such structures in organic synthesis. For instance, the synthesis of novel benzothiazepines incorporating the 1,3-benzodioxol nucleus has been achieved, providing a template for the development of potential therapeutic agents with varied biological activities (Chauhan et al., 2008).
Application in Photodynamic Therapy
A study has synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, which show high singlet oxygen quantum yield. These compounds exhibit promising properties as photosensitizers for photodynamic therapy (PDT), a treatment modality for cancer, highlighting the potential medical applications of these molecules (Pişkin et al., 2020).
Photophysical Properties and Proton Transfer
Research on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives has investigated their photophysical properties, including quantum yields and excited-state proton transfer mechanisms. These studies are crucial for understanding the luminescence characteristics of these compounds, which could be beneficial in developing new luminescent materials or sensors (Kim et al., 2021).
properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO7S/c1-23-13-4-6-14(7-5-13)27(21,22)19-15(10-18(20)24-2)12-3-8-16-17(9-12)26-11-25-16/h3-9,15,19H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMJQXAYMYXRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)OC)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901146967 | |
| Record name | Methyl β-[[(4-methoxyphenyl)sulfonyl]amino]-1,3-benzodioxole-5-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901146967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoate | |
CAS RN |
866144-34-5 | |
| Record name | Methyl β-[[(4-methoxyphenyl)sulfonyl]amino]-1,3-benzodioxole-5-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866144-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl β-[[(4-methoxyphenyl)sulfonyl]amino]-1,3-benzodioxole-5-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901146967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3(2H,4H)-isoquinolinedione](/img/structure/B3160678.png)


![methyl 4-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]butanoate](/img/structure/B3160693.png)
![N'-{[7-(allyloxy)-1-naphthyl]methylene}-5-nitro-1-benzothiophene-2-carbohydrazide](/img/structure/B3160696.png)
![1-(3-fluorophenyl)-3-methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3160702.png)
![N-[2-(3-pyridinyl)-5-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B3160709.png)
![N-(3-chlorophenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea](/img/structure/B3160717.png)
![Ethyl 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetate](/img/structure/B3160728.png)

![N-(4-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B3160749.png)
![Methyl 2-[(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate](/img/structure/B3160760.png)
